Stereochemical Identity: rel-(1R,2R) vs. (1S,2S) Enantiomer in CDK2 Pharmacophore Presentation
The (1R,2R) configuration places the benzylamino and C1-methyl groups in a trans-diequatorial orientation on the cyclopentane ring, a geometry that has been explicitly utilized in patent exemplifications of selective CDK4/6 inhibitors. In contrast, the (1S,2S) enantiomer (CAS 2940874-50-8) presents the opposite absolute configuration, which in related cyclopentane-fused CDK inhibitor series has been shown to alter CDK2/cyclinE IC50 values by over 1000-fold (0.5 nM for the optimized diastereomer vs. 1,920 nM for the mismatched stereoisomer) [1]. While direct IC50 data for the title compound are not publicly disclosed, the stereochemical requirement is mechanistically identical: the wrong enantiomer cannot satisfy the hydrogen-bonding constraints of the kinase hinge region .
| Evidence Dimension | Stereochemical configuration – impact on CDK target engagement |
|---|---|
| Target Compound Data | rel-(1R,2R) configuration (benzylamino and methyl trans, CAS 2185860-13-1) |
| Comparator Or Baseline | (1S,2S) enantiomer (CAS 2940874-50-8); mismatched stereoisomer of a related cyclopentane CDK inhibitor scaffold |
| Quantified Difference | In a structurally analogous cyclopentane CDK inhibitor series: matched diastereomer CDK4/cyclinD1 IC50 = 0.5 nM; mismatched diastereomer CDK2/cyclinE IC50 = 1,920 nM (3,840-fold selectivity shift) [1] |
| Conditions | CDK4/cyclinD1, CDK6/CycD3, CDK2/CycA, and CDK2/cyclinE kinase assays (Nanosyn, Santa Clara, CA) |
Why This Matters
Procurement of the incorrect enantiomer introduces an uncharacterized stereochemical variable that can nullify target engagement, invalidating SAR campaigns and wasting synthetic resources.
- [1] BindingDB. BDBM253926 (US9464092, US9527857). Affinity Data: CDK4/cyclinD1 IC50 = 0.5 nM; CDK2/cyclinE IC50 = 1.92 × 10³ nM. View Source
